molecular formula C24H20N2O3 B6087225 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide

Katalognummer B6087225
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: VRZVJORBAUZXOY-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide (DBPA) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBPA is a benzoxazole derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Wirkmechanismus

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been demonstrated to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has also been shown to scavenge free radicals and reduce oxidative stress.
In vivo studies have demonstrated that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide exhibits anticancer, anti-inflammatory, and neuroprotective effects. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to reduce tumor growth in animal models of cancer and inhibit the production of pro-inflammatory cytokines in animal models of inflammation. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has also been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide in lab experiments is its broad range of biological activities. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide exhibits anticancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. Another advantage of using N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide is its synthetic nature, which allows for easy modification and optimization of its structure for improved biological activity.
One of the limitations of using N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide in lab experiments is its limited solubility in aqueous solutions. This makes it difficult to administer N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide to cells or animals in its pure form. Another limitation is the lack of in-depth understanding of its mechanism of action, which makes it challenging to optimize its biological activity.

Zukünftige Richtungen

There are several future directions for the research and development of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide. One direction is to optimize its structure for improved biological activity and solubility. Another direction is to elucidate its mechanism of action and identify its molecular targets. This will provide insights into the biological pathways that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide modulates and help to optimize its therapeutic potential.
Another future direction is to investigate the pharmacokinetics and toxicity of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide in animal models. This will provide important information on the safety and efficacy of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide for potential clinical use. Finally, future research can focus on the development of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide-based drug delivery systems for targeted and sustained release of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide in vivo.

Synthesemethoden

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide involves the condensation reaction of 5,6-dimethyl-2-aminobenzoxazole and 4-hydroxy-3-phenylacrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of an organic solvent. The resulting product is then purified through column chromatography to obtain pure N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide.

Wissenschaftliche Forschungsanwendungen

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory signaling pathways. This makes N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disorder research, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation. It has also been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15-12-20-22(13-16(15)2)29-24(26-20)19-14-18(9-10-21(19)27)25-23(28)11-8-17-6-4-3-5-7-17/h3-14,27H,1-2H3,(H,25,28)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVJORBAUZXOY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C=CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)/C=C/C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.